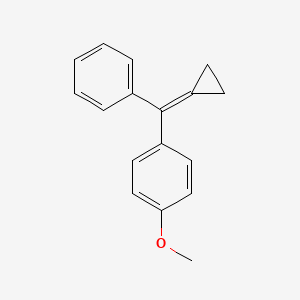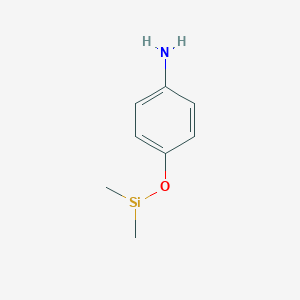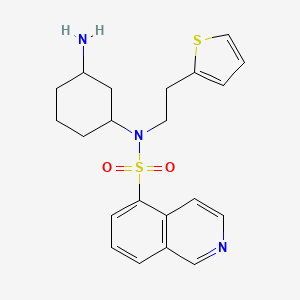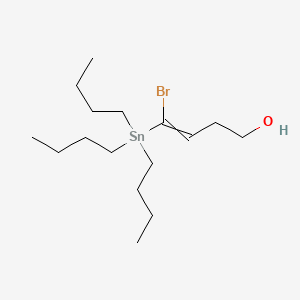![molecular formula C19H25FN2 B12592178 N-[2-(4-fluorophenyl)ethyl]-N'-(2-phenylpropyl)ethane-1,2-diamine CAS No. 627523-49-3](/img/structure/B12592178.png)
N-[2-(4-fluorophenyl)ethyl]-N'-(2-phenylpropyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-Fluorphenyl)ethyl]-N’-(2-Phenylpropyl)ethan-1,2-diamin ist eine organische Verbindung mit einer komplexen Struktur, die Fluorphenyl- und Phenylpropylgruppen umfasst, die an ein Eth-1,2-diamin-Rückgrat gebunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[2-(4-Fluorphenyl)ethyl]-N’-(2-Phenylpropyl)ethan-1,2-diamin umfasst typischerweise mehrstufige organische Reaktionen. Eine übliche Methode beinhaltet die Reaktion von 4-Fluorphenylethylamin mit 2-Phenylpropylamin in Gegenwart von Eth-1,2-diamin. Die Reaktionsbedingungen umfassen häufig die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und können ein Erhitzen erfordern, um die Reaktion zu fördern.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungsschritte wie Umkristallisation oder Chromatographie eingesetzt, um die gewünschte Verbindung in hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-[2-(4-Fluorphenyl)ethyl]-N’-(2-Phenylpropyl)ethan-1,2-diamin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere an der Fluorphenylgruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Natriumhydroxid in wässrigem oder alkoholischem Medium.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von entsprechenden Carbonsäuren oder Ketonen.
Reduktion: Bildung von Aminen oder Alkoholen.
Substitution: Bildung von substituierten Derivaten, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-Fluorphenyl)ethyl]-N’-(2-Phenylpropyl)ethan-1,2-diamin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als Ligand in Rezeptorstudien.
Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen, insbesondere im Bereich der Neuropharmakologie.
Industrie: Eingesetzt bei der Entwicklung neuer Materialien und chemischer Prozesse.
Wirkmechanismus
Der Wirkmechanismus von N-[2-(4-Fluorphenyl)ethyl]-N’-(2-Phenylpropyl)ethan-1,2-diamin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen wie Rezeptoren oder Enzymen. Die Verbindung kann an diese Ziele binden, ihre Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen. Die genauen beteiligten Wege hängen von der spezifischen Anwendung und dem untersuchten biologischen System ab.
Wirkmechanismus
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-N’-(2-phenylpropyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Fluorphenylessigsäure: Wird zur Synthese verwandter Verbindungen verwendet und weist ähnliche strukturelle Merkmale auf.
N-(Chinolin-4-yl)ethandiamin-Phenylharnstoff-Derivate: Diese Verbindungen haben ein ähnliches Eth-1,2-diamin-Rückgrat und werden auf ihre biologischen Aktivitäten untersucht.
Einzigartigkeit
N-[2-(4-Fluorphenyl)ethyl]-N’-(2-Phenylpropyl)ethan-1,2-diamin ist einzigartig aufgrund seiner spezifischen Kombination aus Fluorphenyl- und Phenylpropylgruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen.
Eigenschaften
CAS-Nummer |
627523-49-3 |
|---|---|
Molekularformel |
C19H25FN2 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
N-[2-(4-fluorophenyl)ethyl]-N'-(2-phenylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C19H25FN2/c1-16(18-5-3-2-4-6-18)15-22-14-13-21-12-11-17-7-9-19(20)10-8-17/h2-10,16,21-22H,11-15H2,1H3 |
InChI-Schlüssel |
TXDHTEQMSUGFRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNCCNCCC1=CC=C(C=C1)F)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenamine, N-[1-(2-propenyl)decyl]-](/img/structure/B12592104.png)
![2-Chloro-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone](/img/structure/B12592105.png)
![3,6-Dibromo-9-[(3S)-3,7-dimethyloctyl]-9H-carbazole](/img/structure/B12592113.png)
![3-[2-carboxyethyl(dodecyl)amino]propanoic acid;[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate](/img/structure/B12592119.png)

![N~1~,N~1'~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine)](/img/structure/B12592132.png)
![2-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole](/img/structure/B12592134.png)




propanedinitrile](/img/structure/B12592176.png)

![O-[3-(Methylamino)propyl]-L-tyrosine](/img/structure/B12592188.png)
